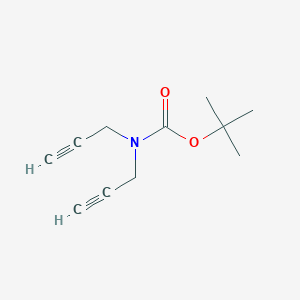

Tert-butyl di(prop-2-yn-1-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N,N-bis(prop-2-ynyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-6-8-12(9-7-2)10(13)14-11(3,4)5/h1-2H,8-9H2,3-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKHWXYPEWXEAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC#C)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Tert-butyl di(prop-2-yn-1-yl)carbamate" chemical properties and reactivity

An In-Depth Technical Guide to tert-Butyl di(prop-2-yn-1-yl)carbamate: Properties, Reactivity, and Applications

Introduction

tert-Butyl di(prop-2-yn-1-yl)carbamate is a versatile bifunctional molecule that has garnered significant interest in organic synthesis, medicinal chemistry, and materials science. Its structure is characterized by a central carbamate group protected by a tert-butoxycarbonyl (Boc) moiety and featuring two terminal propargyl (prop-2-yn-1-yl) groups. This unique arrangement provides two reactive alkyne "handles" for functionalization while the nitrogen atom is temporarily masked. The strategic importance of this reagent lies in its ability to serve as a cornerstone for constructing complex molecular architectures, particularly nitrogen-containing heterocyclic compounds.[1] The terminal alkyne functionalities are prime substrates for a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2]

This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of tert-butyl di(prop-2-yn-1-yl)carbamate, offering field-proven insights for researchers, scientists, and professionals in drug development.

Chemical & Physical Properties

The physical and chemical properties of tert-butyl di(prop-2-yn-1-yl)carbamate are dictated by its distinct structural components: the sterically bulky, acid-labile Boc group and the two reactive terminal alkyne chains.

| Property | Value | Source |

| CAS Number | 262418-92-8 | [1] |

| Molecular Formula | C₁₃H₁₉NO₂ | Derived |

| Molecular Weight | 221.29 g/mol | Derived |

| Boiling Point | 247.9 ± 33.0 °C at 760 mmHg | [1] |

| Appearance | Typically a colorless to pale yellow oil or low-melting solid | General Knowledge |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone) | General Knowledge |

The Boc group provides stability under a wide range of non-acidic conditions, allowing for selective manipulation of the alkyne groups.[3] Conversely, the terminal alkynes are highly reactive sites for various transformations, making the compound a valuable building block in multistep syntheses.

Synthesis of tert-Butyl di(prop-2-yn-1-yl)carbamate

The synthesis of the title compound is typically achieved through the dialkylation of a primary amine precursor with an appropriate propargylating agent. A representative protocol starting from tert-butyl carbamate is described below.

Experimental Protocol: Synthesis via Dialkylation

Causality: This procedure relies on the nucleophilicity of the carbamate nitrogen (or its conjugate base) to displace a leaving group on the propargylating agent. A strong base like sodium hydride (NaH) is used to deprotonate the carbamate, significantly increasing its nucleophilicity to facilitate the double SN2 reaction. The use of an inert, anhydrous solvent like THF is critical to prevent quenching of the base and unwanted side reactions.

-

Preparation : To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a 60% dispersion of sodium hydride (2.2 equivalents) in mineral oil.

-

Solvent Addition : Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, and then suspend it in anhydrous tetrahydrofuran (THF).

-

Substrate Addition : Cool the suspension to 0 °C in an ice bath. Add a solution of tert-butyl carbamate (1.0 equivalent) in anhydrous THF dropwise to the flask.

-

Deprotonation : Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.

-

Alkylation : Cool the reaction mixture back to 0 °C. Add propargyl bromide (2.2-2.5 equivalents) dropwise.

-

Reaction : Allow the reaction to warm to room temperature and stir overnight.

-

Quenching & Workup : Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure tert-butyl di(prop-2-yn-1-yl)carbamate.

Chemical Reactivity and Key Transformations

The reactivity of tert-butyl di(prop-2-yn-1-yl)carbamate is dominated by its two key functional groups: the terminal alkynes and the Boc-protected amine.

Reactions of the Alkyne Groups

The twin propargyl groups are hubs of reactivity, enabling the molecule to act as a versatile linchpin in constructing larger, more complex structures.

This is arguably the most powerful application of the title compound. The two terminal alkynes can react with two equivalents of an organic azide (or two different azides in a stepwise fashion) to form stable 1,2,3-triazole rings. This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it a cornerstone of click chemistry.[2]

Caption: Workflow for a typical CuAAC reaction.

Experimental Protocol: Bis-Triazole Formation via CuAAC

Causality: This protocol generates the active Cu(I) catalyst in situ from CuSO₄ using sodium ascorbate as a reducing agent. This is a common and reliable method that avoids handling potentially unstable Cu(I) salts. The reaction is often performed in a mixture of water and an alcohol to dissolve both the organic substrates and the inorganic catalyst components.

-

Dissolve Substrates : In a round-bottom flask, dissolve tert-butyl di(prop-2-yn-1-yl)carbamate (1.0 equivalent) and the desired organic azide (2.1 equivalents) in a 1:1 mixture of t-butanol and water.

-

Prepare Catalysts : In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 equivalents). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.2 equivalents).

-

Initiate Reaction : Add the sodium ascorbate solution to the reaction flask, followed by the copper(II) sulfate solution. The solution should turn heterogeneous or change color.

-

Reaction Monitoring : Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup : Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography or recrystallization to obtain the desired bis-triazole product.

Deprotection of the Boc Group

The Boc group is a cornerstone of amine protection strategy due to its stability in many reaction conditions and its clean, efficient removal under acidic conditions.[4][5] This orthogonality is crucial in multi-step synthesis.

Mechanism: The deprotection is initiated by protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).[4] This is followed by the collapse of the protonated intermediate to release the highly stable tert-butyl cation and a transient carbamic acid. The carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to yield the free secondary amine.[4]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocol: Boc Deprotection

Causality: Trifluoroacetic acid (TFA) is an ideal reagent for this transformation. It is a strong acid that readily protonates the carbamate, and its low boiling point allows for easy removal in vacuo after the reaction is complete. Dichloromethane (DCM) is a common solvent as it is inert to the acidic conditions and effectively dissolves the starting material.

-

Dissolution : Dissolve the Boc-protected compound (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).

-

Acid Addition : Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise to the solution at 0 °C.

-

Reaction : Remove the ice bath and stir the solution at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC or LC-MS until the starting material is fully consumed.

-

Removal of Acid : Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. It may be necessary to co-evaporate with additional DCM or toluene to remove residual TFA.

-

Neutralization & Isolation : Dissolve the residue in an appropriate solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected secondary amine, which can be used directly or purified further if necessary.

Applications in Drug Discovery and Organic Synthesis

The unique structure of tert-butyl di(prop-2-yn-1-yl)carbamate makes it a powerful tool for synthetic chemists.

-

Synthesis of Nitrogen Heterocycles : The compound is an excellent precursor for synthesizing a wide variety of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.[1] Intramolecular cyclization reactions or multi-component reactions involving the alkyne groups can lead to the formation of complex ring systems.

-

Scaffold for Combinatorial Chemistry : In drug discovery, the two alkyne groups serve as attachment points for building molecular libraries. By reacting the scaffold with a diverse set of azide-containing fragments via click chemistry, researchers can rapidly generate a large number of distinct compounds for biological screening.

-

Linker Technology : The dipropargyl motif can be used to create bifunctional linkers for applications such as Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), where connecting two different molecular entities is required.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl di(prop-2-yn-1-yl)carbamate.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6]

-

Ventilation : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[6]

-

Storage : Store the compound in a tightly sealed container in a cool, dry place away from incompatible substances and sources of ignition.[7]

-

First Aid : In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[8] If inhaled, move to fresh air.[8] If swallowed, rinse mouth with water and consult a physician.

References

- 1. biosynce.com [biosynce.com]

- 2. tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. aksci.com [aksci.com]

- 7. kishida.co.jp [kishida.co.jp]

- 8. tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate, 634926-63-9 | BroadPharm [broadpharm.com]

A Comprehensive Technical Guide to Tert-butyl di(prop-2-yn-1-yl)carbamate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Di-alkynyl Carbamate Building Block

Tert-butyl di(prop-2-yn-1-yl)carbamate is a unique bifunctional molecule that holds significant promise as a versatile building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its structure incorporates a carbamate protecting group and two terminal alkyne functionalities, a combination that unlocks a diverse range of chemical transformations. The tert-butoxycarbonyl (Boc) group offers a stable yet readily cleavable protecting group for the nitrogen atom, while the two propargyl groups serve as reactive handles for various coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

This guide provides an in-depth exploration of tert-butyl di(prop-2-yn-1-yl)carbamate, covering its chemical and physical properties, a detailed synthesis protocol, spectroscopic characterization, and a discussion of its current and potential applications in research and drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in the laboratory.

| Property | Value |

| CAS Number | 262418-92-8[1] |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid |

| Solubility | Expected to be soluble in a wide range of organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. |

Synthesis of Tert-butyl di(prop-2-yn-1-yl)carbamate

The synthesis of tert-butyl di(prop-2-yn-1-yl)carbamate can be achieved through the N-alkylation of tert-butyl carbamate with propargyl bromide. This reaction is typically carried out in the presence of a base to deprotonate the carbamate nitrogen, thereby facilitating its nucleophilic attack on the electrophilic carbon of propargyl bromide.

Experimental Protocol: Synthesis of Tert-butyl di(prop-2-yn-1-yl)carbamate

Materials:

-

Tert-butyl carbamate

-

Propargyl bromide (80% in toluene)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Potassium iodide (KI)

-

Anhydrous acetone

-

Dichloromethane

-

Hexane

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup (silica gel)

Procedure:

-

Reaction Setup: To a solution of tert-butyl carbamate (1 equivalent) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (4 equivalents) and a catalytic amount of potassium iodide (0.1 equivalents).

-

Addition of Alkylating Agent: While stirring the suspension, add propargyl bromide (2.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with acetone.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in dichloromethane and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure tert-butyl di(prop-2-yn-1-yl)carbamate.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a sufficiently strong base to deprotonate the carbamate, yet mild enough to avoid significant side reactions.

-

Solvent: Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.

-

Catalyst: Potassium iodide is added to catalyze the reaction through the in-situ formation of the more reactive propargyl iodide via the Finkelstein reaction.

-

Excess Reagents: A slight excess of propargyl bromide and a larger excess of the base are used to drive the reaction to completion.

Caption: Workflow for the synthesis of tert-butyl di(prop-2-yn-1-yl)carbamate.

Spectroscopic Characterization

While experimental spectra for tert-butyl di(prop-2-yn-1-yl)carbamate are not available in the search results, a predicted spectroscopic analysis based on its structure and data from analogous compounds is presented below.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.10 | d, J ≈ 2.4 Hz | 4H | N-CH₂ |

| ~2.25 | t, J ≈ 2.4 Hz | 2H | C≡C-H |

| ~1.50 | s | 9H | C(CH₃)₃ |

Interpretation: The ¹H NMR spectrum is expected to be relatively simple. The methylene protons adjacent to the nitrogen will appear as a doublet due to coupling with the terminal alkyne proton. The terminal alkyne protons will present as a triplet due to coupling with the methylene protons. The nine protons of the tert-butyl group will appear as a sharp singlet.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C=O (carbamate) |

| ~81 | C(CH₃)₃ |

| ~79 | C≡C-H |

| ~72 | C≡C-H |

| ~39 | N-CH₂ |

| ~28 | C(CH₃)₃ |

Interpretation: The ¹³C NMR spectrum will show characteristic peaks for the carbamate carbonyl, the quaternary and methyl carbons of the tert-butyl group, the two distinct carbons of the alkyne, and the methylene carbons attached to the nitrogen.

Predicted Infrared (IR) Spectrum

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | ≡C-H stretch (sharp, strong) |

| ~2980 | C-H stretch (aliphatic) |

| ~2120 | C≡C stretch (weak) |

| ~1700 | C=O stretch (carbamate, strong) |

Interpretation: The IR spectrum will be characterized by a strong, sharp absorption around 3300 cm⁻¹ for the terminal alkyne C-H bond and a strong carbonyl stretch around 1700 cm⁻¹. A weak C≡C stretch is also expected around 2120 cm⁻¹.

Applications in Research and Drug Development

The unique bifunctional nature of tert-butyl di(prop-2-yn-1-yl)carbamate makes it a valuable tool for synthetic chemists, particularly in the construction of complex molecular architectures.

Click Chemistry and Bioconjugation

The presence of two terminal alkyne groups makes this molecule an ideal scaffold for "click chemistry" reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) allows for the efficient and regioselective formation of 1,2,3-triazoles[4]. This reaction is known for its high yield, tolerance of a wide range of functional groups, and mild reaction conditions. Tert-butyl di(prop-2-yn-1-yl)carbamate can be used to link two different azide-containing molecules or to create dimeric structures. After the click reaction, the Boc protecting group can be easily removed under acidic conditions to reveal a primary amine, which can be further functionalized.

Caption: Application of the di-alkyne carbamate in CuAAC click chemistry.

Synthesis of Heterocyclic Compounds

Tert-butyl di(prop-2-yn-1-yl)carbamate is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds[5]. The alkyne functionalities can participate in a variety of cyclization reactions, including cycloadditions and transition-metal-catalyzed cycloisomerizations, to form diverse ring systems that are prevalent in many biologically active molecules.

Medicinal Chemistry Applications

In drug discovery, the carbamate group is a common structural motif, and the introduction of alkyne handles allows for the late-stage functionalization of drug candidates[6]. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The ability to attach various functionalities via click chemistry can be used to improve the pharmacokinetic and pharmacodynamic properties of lead compounds.

Safety and Handling

While a specific safety data sheet for tert-butyl di(prop-2-yn-1-yl)carbamate is not provided, general precautions for handling similar carbamates and alkynes should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If skin contact occurs, wash with soap and water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention[7][8][9][10].

Conclusion

Tert-butyl di(prop-2-yn-1-yl)carbamate is a highly functionalized and versatile building block with significant potential in organic synthesis. Its combination of a cleavable protecting group and two reactive alkyne moieties makes it an attractive starting material for the construction of complex molecules, particularly through the use of click chemistry. For researchers and scientists in drug development and materials science, this compound offers a powerful tool for the efficient synthesis of novel chemical entities with diverse applications. As the demand for sophisticated molecular architectures continues to grow, the utility of such well-designed building blocks will undoubtedly increase.

References

-

KISHIDA CHEMICAL CO., LTD. (2022, February 4). Safety Data Sheet: (R)-tert-Butyl 1-(2-amino-4-fluorophenyl)pyrrolidin-3-ylcarbamate. Retrieved from [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

Singh, M. K., Agarwal, A., Mahawar, C., & Awasthi, S. K. (2011). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1382. [Link]

-

ResearchGate. (n.d.). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). TERT-BUTYL N-(PROP-2-YN-1-YL)CARBAMATE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-butyl N-(prop-2-yn-1-yl)carbamate. PubChem Compound Database. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl n-(prop-2-yn-1-yl)carbamate. Retrieved from [Link]

-

Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses, 43, 13. [Link]

-

BIOSYNCE. (n.d.). Tert-Butyl Di(prop-2-yn-1-yl)carbamate CAS 262418-92-8. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

Sources

- 1. 262418-92-8|tert-Butyl di(prop-2-yn-1-yl)carbamate|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tert-Butyl (S)-(1-(dipropylamino)propan-2-yl)carbamate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. biosynce.com [biosynce.com]

- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aksci.com [aksci.com]

- 8. kishida.co.jp [kishida.co.jp]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Solubility of Tert-butyl di(prop-2-yn-1-yl)carbamate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of tert-butyl di(prop-2-yn-1-yl)carbamate, a key intermediate in various organic syntheses, particularly in the development of nitrogen-containing heterocyclic compounds.[1] This document is intended for researchers, scientists, and professionals in drug development who utilize this compound and require a deep understanding of its behavior in different solvent systems.

Introduction to Tert-butyl di(prop-2-yn-1-yl)carbamate

Tert-butyl di(prop-2-yn-1-yl)carbamate is a molecule of significant interest due to its bifunctional nature, incorporating two reactive propargyl groups and a tert-butoxycarbonyl (Boc) protecting group. This structure makes it a versatile building block in click chemistry and the synthesis of complex molecular architectures. An understanding of its solubility is paramount for its effective use in reaction design, purification, and formulation.

Molecular Structure and its Implications for Solubility:

The solubility of a compound is fundamentally governed by its molecular structure and the intermolecular forces it can establish with a solvent. The key structural features of tert-butyl di(prop-2-yn-1-yl)carbamate are:

-

Two Propargyl Groups: These terminal alkyne functionalities introduce a degree of polarity and the potential for hydrogen bonding with appropriate solvents.

-

Tert-butoxycarbonyl (Boc) Group: This bulky, non-polar group significantly influences the molecule's overall lipophilicity, suggesting a preference for less polar organic solvents.

-

Carbamate Linkage: The carbamate group (-NHCOO-) contains polar carbonyl and N-H bonds, contributing to the molecule's ability to interact with polar solvents.

The interplay of these features results in a molecule with moderate polarity. The general principle of "like dissolves like" provides a foundational framework for predicting its solubility.[2][3] We can anticipate that solvents with a polarity index that is not at either extreme will be the most effective at dissolving this compound.

Theoretical Solubility Profile

Based on its molecular structure, a qualitative prediction of the solubility of tert-butyl di(prop-2-yn-1-yl)carbamate in a range of common organic solvents can be made. The large non-polar surface area from the tert-butyl group and the two propargyl chains suggests that the compound will be more soluble in non-polar and moderately polar solvents. The presence of the carbamate group, however, may impart some solubility in more polar solvents.

Quantitative Solubility Determination: An Experimental Protocol

To move beyond theoretical predictions, a systematic experimental approach is necessary to quantify the solubility of tert-butyl di(prop-2-yn-1-yl)carbamate. The following protocol outlines a reliable method for determining solubility.

Materials and Equipment

-

Tert-butyl di(prop-2-yn-1-yl)carbamate (high purity)

-

A range of organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume (e.g., 1 mL) of each selected organic solvent.

-

Add an excess amount of tert-butyl di(prop-2-yn-1-yl)carbamate to each vial to ensure a saturated solution is formed. The presence of undissolved solid is crucial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of tert-butyl di(prop-2-yn-1-yl)carbamate of known concentrations in a suitable solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Inject the filtered supernatant from the saturated solutions into the HPLC.

-

Determine the concentration of the solute in the supernatant by comparing its peak area to the calibration curve.

-

Illustrative Solubility Data

The following table presents hypothetical, yet realistic, solubility data for tert-butyl di(prop-2-yn-1-yl)carbamate in a range of organic solvents at 25 °C. This data is for illustrative purposes and should be confirmed experimentally.

| Solvent | Polarity Index | Predicted Solubility (mg/mL) |

| Hexane | 0.1 | > 50 |

| Toluene | 2.4 | > 50 |

| Dichloromethane | 3.1 | > 100 |

| Diethyl Ether | 2.8 | > 100 |

| Ethyl Acetate | 4.4 | > 100 |

| Acetone | 5.1 | > 100 |

| Acetonitrile | 5.8 | ~ 20-50 |

| Isopropanol | 3.9 | ~ 10-20 |

| Ethanol | 4.3 | ~ 5-10 |

| Methanol | 5.1 | < 5 |

| Water | 10.2 | Insoluble |

This predicted trend aligns with the purification of a similar compound, tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate, which was purified using column chromatography with a hexane and dichloromethane solvent system, indicating good solubility in these less polar solvents.[4]

Factors Influencing Solubility

Several factors can influence the solubility of tert-butyl di(prop-2-yn-1-yl)carbamate and should be considered during its use:

-

Temperature: The solubility of solids in organic solvents generally increases with temperature.[5] This property can be exploited for recrystallization.

-

Solvent Polarity: As demonstrated in the illustrative data, the polarity of the solvent is a critical determinant of solubility. A solvent that can effectively solvate both the non-polar tert-butyl group and the more polar carbamate and alkyne functionalities will be most effective.

-

Presence of Impurities: The presence of impurities in either the solute or the solvent can affect the measured solubility.

Conclusion

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Singh, M. K., Agarwal, A., Mahawar, C., & Awasthi, S. K. (2011). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1382.

- Truman State University. (n.d.).

- Austin Peay State University. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

- PubChem. (n.d.). tert-butyl N-(prop-2-yn-1-yl)

- BIOSYNCE. (n.d.). Tert-Butyl Di(prop-2-yn-1-yl)

Sources

Spectroscopic and Spectrometric Characterization of Tert-butyl di(prop-2-yn-1-yl)carbamate: A Technical Guide

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the versatile synthetic intermediate, tert-butyl di(prop-2-yn-1-yl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through predicted spectroscopic and spectrometric data, offering a foundational understanding for its application in complex organic synthesis.

Introduction

Tert-butyl di(prop-2-yn-1-yl)carbamate is a key building block in organic chemistry, particularly in the synthesis of nitrogen-containing heterocyclic compounds.[1] Its structure incorporates two terminal alkyne functionalities, making it a valuable precursor for click chemistry reactions, and a tert-butoxycarbonyl (Boc) protecting group, which is readily removable under acidic conditions. A comprehensive understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation.

Molecular Structure and Analytical Workflow

The chemical structure of tert-butyl di(prop-2-yn-1-yl)carbamate is presented below, followed by a generalized workflow for its characterization by NMR and MS.

Caption: Chemical structure of tert-butyl di(prop-2-yn-1-yl)carbamate.

Caption: General workflow for NMR and MS analysis.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of tert-butyl di(prop-2-yn-1-yl)carbamate is predicted to show three distinct signals in a deuterated chloroform (CDCl₃) solvent. The chemical shifts are influenced by the electronic environment of the protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.1 | Doublet | 4H | -N-CH₂ -C≡CH | Protons on the methylene groups adjacent to the nitrogen atom are deshielded by the electronegative nitrogen and the carbamate group. The coupling to the terminal alkyne proton results in a doublet. |

| ~2.2 | Triplet | 2H | -C≡CH | The terminal alkyne protons are coupled to the adjacent methylene protons, resulting in a triplet. |

| ~1.5 | Singlet | 9H | -C(CH₃ )₃ | The nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet. |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of tert-butyl di(prop-2-yn-1-yl)carbamate in 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz).

-

Data Acquisition: Acquire the ¹H NMR spectrum at room temperature using standard acquisition parameters.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the signals and determine the chemical shifts and coupling constants.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum is predicted to display six signals, corresponding to the six unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | C =O | The carbonyl carbon of the carbamate group is significantly deshielded. |

| ~81 | -O-C (CH₃)₃ | The quaternary carbon of the tert-butyl group is attached to an oxygen atom. |

| ~79 | -N-CH₂-C ≡CH | The internal alkyne carbon is deshielded by the triple bond. |

| ~72 | -N-CH₂-C≡C H | The terminal alkyne carbon is also deshielded. |

| ~38 | -N-C H₂-C≡CH | The methylene carbon is adjacent to the nitrogen atom. |

| ~28 | -O-C(C H₃)₃ | The methyl carbons of the tert-butyl group are shielded. |

Predicted Mass Spectrometry Data

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the fragmentation pattern of a compound. For tert-butyl di(prop-2-yn-1-yl)carbamate, electrospray ionization (ESI) is a suitable soft ionization technique.

| Predicted m/z | Assignment | Rationale |

| 194.1125 | [M+H]⁺ | The protonated molecular ion. |

| 216.0944 | [M+Na]⁺ | The sodium adduct of the molecular ion. |

| 138.0651 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from the tert-butyl group. |

| 94.0651 | [M - Boc + H]⁺ | Loss of the entire Boc protecting group. |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a comprehensive overview of the predicted NMR and mass spectrometry data for tert-butyl di(prop-2-yn-1-yl)carbamate. The detailed analysis of the expected spectral features serves as a valuable resource for researchers utilizing this compound in their synthetic endeavors. The provided protocols offer a standardized approach to the experimental characterization of this and structurally related molecules.

References

-

BIOSYNCE. Tert-Butyl Di(prop-2-yn-1-yl)carbamate CAS 262418-92-8. [Link] Accessed: January 2, 2026.

Sources

Tert-butyl di(prop-2-yn-1-yl)carbamate: A Keystone Precursor for Advanced Bifunctional Linkers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of precision medicine, the efficacy of targeted therapies, such as antibody-drug conjugates (ADCs) and PROTACs, is critically dependent on the linker connecting the targeting moiety to the payload. The demand for linkers that offer modularity, precise control over drug-to-antibody ratios (DAR), and the potential for dual-payload delivery has driven the exploration of novel chemical scaffolds. This guide provides a comprehensive technical overview of tert-butyl di(prop-2-yn-1-yl)carbamate, a versatile precursor for creating 'gemini' dipropargyl linkers. We will elucidate its synthesis, detail its application in creating complex bioconjugates through bioorthogonal click chemistry, and provide field-proven, validated protocols. This document is designed to empower researchers to harness this powerful tool for the development of next-generation therapeutics and diagnostics.

The Imperative for Advanced Linker Technology

Bifunctional linkers are the linchpin in the design of targeted therapeutics. Their chemical nature dictates the stability, solubility, toxicity, and pharmacokinetic profile of the entire conjugate. A primary challenge in the field is the development of linkers that are not merely passive spacers but active contributors to the therapeutic index. This has led to a shift from simple, linear linkers to more complex architectures capable of carrying multiple, and sometimes different, payloads to a specific biological target. It is within this context that the gemini-dipropargyl motif, derived from precursors like tert-butyl di(prop-2-yn-1-yl)carbamate, emerges as a significant enabling technology.

The Gemini-Dipropargyl Scaffold: A Hub for Dual Functionalization

The defining feature of tert-butyl di(prop-2-yn-1-yl)carbamate is its gem-dipropargyl group—two propargyl (prop-2-yn-1-yl) units attached to a single nitrogen atom. This arrangement provides two terminal alkyne handles for highly efficient and bioorthogonal click chemistry reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Core Advantages:

-

Dual-Payload Capability: The two alkynes can be functionalized with two different azide-containing molecules, enabling the creation of conjugates with synergistic drug combinations or theranostic agents (a therapeutic and a diagnostic agent).

-

Precise Stoichiometric Control: It provides a scaffold for a DAR of 2, or multiples thereof, in a site-specific manner.

-

Masked Attachment Point: The central nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is exceptionally stable under a wide range of conditions but can be cleanly removed with acid to reveal a primary amine.[1][2] This amine serves as the primary point of attachment to targeting proteins or other vectors.

Diagram 1: Logical Structure of the Bifunctional Linker Precursor

Caption: Functional components of the gemini-dipropargyl linker system.

Synthesis and Characterization: A Validated Protocol

The synthesis of tert-butyl di(prop-2-yn-1-yl)carbamate can be reliably achieved through the dialkylation of N-Boc-propargylamine.[3] This protocol is robust and provides the product in high purity after straightforward purification.

3.1. Causality Behind Experimental Choices

-

Base (NaH): Sodium hydride is a strong, non-nucleophilic base, ideal for deprotonating the carbamate nitrogen, making it a potent nucleophile for attacking the propargyl bromide.

-

Solvent (DMF/THF): Anhydrous polar aprotic solvents like DMF or THF are used to dissolve the reagents and facilitate the SN2 reaction without interfering.

-

Quenching: The reaction is quenched with water or a mild acid to neutralize any remaining NaH.

-

Purification: Flash column chromatography is essential to separate the desired dipropargylated product from the mono-alkylated starting material and other impurities.

3.2. Step-by-Step Experimental Protocol

-

Preparation: To a solution of N-(tert-butyloxy)carbonyl propargylamine (1.0 equiv.) in anhydrous DMF at 0 °C, add sodium hydride (60% dispersion in oil, 1.2 equiv.) portion-wise under a nitrogen atmosphere.

-

Deprotonation: Allow the mixture to stir for 30 minutes at room temperature.

-

Alkylation: Cool the reaction back to 0 °C and add a solution of propargyl bromide (80% in toluene, 1.5 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Work-up: Carefully quench the reaction with water. Extract the aqueous phase three times with diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting oil by silica gel column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to afford the title compound as an oil.[4]

3.3. Characterization Data

| Parameter | Observed Value | Reference |

| Appearance | Orange/Yellow Oil | [4] |

| Yield | ~83% | [4] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.34 (d, 4H), 7.11 (d, 4H), 4.46 (s, 4H), 2.35 (s, 6H), 1.54 (s, 9H) | [4] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 154.6, 138.4, 131.7, 129.0, 119.8, 83.8, 80.8, 36.1, 28.4, 21.5 | [4] |

Application Workflow: Engineering a Dual-Payload Bioconjugate

The true value of this precursor is realized in its sequential transformation into a functional linker integrated into a complex bioconjugate.

Diagram 2: Experimental Workflow for Bioconjugate Synthesis

Caption: A validated workflow from precursor to final bioconjugate.

4.1. Protocol: Linker Deprotection and Activation

-

Boc Deprotection: Dissolve the linker precursor in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 20-50% v/v) and stir at room temperature for 1-2 hours. Remove the solvent and excess acid under reduced pressure to yield the primary amine salt. This step is typically quantitative.[1][2]

-

Activation: To conjugate the linker to an antibody, the amine must be converted to a reactive ester. A common method is to react the amine with succinic anhydride to form a carboxylic acid, followed by activation with N-hydroxysuccinimide (NHS) and a carbodiimide like EDC to form an amine-reactive NHS ester.

4.2. Protocol: Sequential CuAAC for Dual Payload Attachment

-

First Conjugation: React the antibody-linker conjugate with the first azide-functionalized payload (1.0-1.5 equivalents per alkyne) using a copper(I) source (e.g., CuSO₄/Sodium Ascorbate) and a copper-stabilizing ligand (e.g., TBTA).[5]

-

Intermediate Purification: After the first reaction, it is crucial to purify the mono-conjugated intermediate via size-exclusion chromatography (SEC) to remove excess payload and reagents.

-

Second Conjugation: Subject the purified intermediate to a second CuAAC reaction with the second azide-functionalized payload.

-

Final Purification: The final dual-drug conjugate is purified using SEC and/or hydrophobic interaction chromatography (HIC) to yield the desired product with a high degree of purity.

Self-Validating Systems: Ensuring Scientific Integrity

Each stage of the workflow must be a self-validating system, with analytical checkpoints to ensure the identity and purity of the intermediates and final product. This builds trustworthiness into the protocol.

-

Linker Synthesis & Activation: Purity and identity are confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Antibody Conjugation: Successful conjugation is confirmed by SDS-PAGE (observing a shift in molecular weight) and Mass Spectrometry (MALDI-TOF or ESI-MS) of the intact or reduced antibody.

-

Payload Attachment: The Drug-to-Antibody Ratio (DAR) can be determined using Hydrophobic Interaction Chromatography (HIC-HPLC), which separates species based on the number of conjugated payloads, or by UV/Vis spectroscopy if the payloads have a distinct chromophore.

Conclusion

Tert-butyl di(prop-2-yn-1-yl)carbamate is more than just a chemical reagent; it is a gateway to constructing highly advanced, multifunctional therapeutic and diagnostic agents. Its robust synthesis, combined with the efficiency of Boc deprotection and click chemistry, provides a reliable and versatile platform for innovation. By understanding the chemical principles behind each step and implementing rigorous analytical validation, researchers can confidently employ this precursor to build the next generation of targeted molecular constructs.

References

- From propenolysis to enyne metathesis: tools for expedited assembly to 4a,8a-azaboranaphthalene and extended embedded BN-polycycles.Supporting Information, University of Edinburgh.

-

Periodic Mesoporous Organosilica Nanoparticles with BOC Group, towards HIFU Responsive Agents. MDPI. Available at: [Link]

-

Periodic Mesoporous Organosilica Nanoparticles with BOC Group, towards HIFU Responsive Agents. Semantic Scholar. Available at: [Link]

- WO2024044098A2 - Pharmaceutical compounds for the treatment of complement mediated disorders.Google Patents.

-

Periodic Mesoporous Organosilica Nanoparticles with BOC Group, towards HIFU Responsive Agents. ResearchGate. Available at: [Link]

- Periodic Mesoporous Organosilica Nanoparticles with BOC Group, towards HIFU Responsive Agents.MDPI.

- WO2021231927A1 - Androgen receptor protein degraders with a tricyclic cereblon ligand.Google Patents.

-

Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

-

Functionalized Silica Nanoparticles for Catalysis, Nanomedicine and Rare Earth Metal Recycling. Universitat Autònoma de Barcelona Doctoral Thesis Depository. Available at: [Link]

- Chimica Industriale Synthesis of a chiral, water soluble...AMS Tesi.

-

Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

Sources

A Technical Guide to tert-Butyl Di(prop-2-yn-1-yl)carbamate: A Versatile Bifunctional Reagent for Terminal Alkyne Introduction

Abstract

In the landscape of modern synthetic chemistry, the strategic introduction of functional groups is paramount for the construction of complex molecular architectures. Terminal alkynes, in particular, serve as exceptionally versatile handles for a myriad of chemical transformations, most notably the Nobel Prize-winning azide-alkyne cycloaddition, or "Click Chemistry." This guide provides an in-depth technical overview of tert-butyl di(prop-2-yn-1-yl)carbamate, a bifunctional reagent designed for the efficient incorporation of two terminal alkyne moieties. We will explore its synthesis, unique chemical properties, and field-proven applications, with a focus on its role as a cornerstone building block for researchers in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool in their synthetic endeavors.

Introduction: The Strategic Value of a Dual-Alkyne Building Block

tert-Butyl di(prop-2-yn-1-yl)carbamate is a synthetic intermediate valued for its unique trifecta of chemical features: a stable, acid-labile tert-butyloxycarbonyl (Boc) protecting group, a central nitrogen atom, and two symmetrically appended propargyl groups. This structure allows chemists to introduce a dipropargylamino motif into a target molecule, thereby installing two terminal alkynes in a single synthetic step.

The presence of these alkynes opens the door to a wealth of subsequent transformations. They are prime substrates for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), Sonogashira coupling, and various other metal-catalyzed reactions. The carbon-carbon triple bond is a foundational functional group in the synthesis of natural products, pharmaceuticals, and advanced materials[1][2]. The ability to install two such groups simultaneously and subsequently reveal a secondary amine for further functionalization makes this reagent a highly efficient and strategic tool in multi-step synthesis.

Physicochemical Properties & Synthesis

A comprehensive understanding of a reagent's properties is critical for its effective use. The key characteristics of tert-butyl di(prop-2-yn-1-yl)carbamate are summarized below.

Table 1: Physicochemical Data

| Property | Value |

| CAS Number | 262418-92-8[3] |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol |

| Boiling Point | 247.9 ± 33.0 °C at 760 mmHg[3] |

| Density | 1.0 ± 0.1 g/cm³[3] |

| Synonyms | N-tert-butoxycarbonyl-dipropargylamine, N,N-Bis(2-propynyl)carbamic acid tert-butyl ester[3] |

Synthesis Pathway: Boc Protection of Dipropargylamine

The most direct and reliable synthesis of tert-butyl di(prop-2-yn-1-yl)carbamate involves the protection of commercially available dipropargylamine with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically high-yielding and proceeds under mild conditions, making it accessible for most laboratory settings.

The causality behind this choice of reagents is clear: Boc₂O is a highly efficient and specific electrophile for the introduction of the Boc protecting group onto primary and secondary amines. The reaction is often catalyzed by a weak base or, in some cases, proceeds simply by mixing the reagents in a suitable solvent.

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis

Objective: To synthesize tert-butyl di(prop-2-yn-1-yl)carbamate from dipropargylamine.

Materials:

-

Dipropargylamine

-

Acetonitrile (or Dichloromethane, DCM)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount, optional)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add dipropargylamine (1.0 equiv.) and dissolve it in acetonitrile (approx. 0.5 M concentration).

-

Add di-tert-butyl dicarbonate (1.1 equiv.). For less reactive amines, a catalytic amount of DMAP (0.05 equiv.) can be added to accelerate the reaction[6].

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-21 hours)[6].

-

Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

-

Redissolve the resulting residue in a water-immiscible organic solvent like ethyl acetate or DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. This removes unreacted Boc₂O byproducts and any acidic impurities.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure tert-butyl di(prop-2-yn-1-yl)carbamate[6].

Core Application: A Gateway to "Click Chemistry" and Molecular Scaffolding

The primary utility of tert-butyl di(prop-2-yn-1-yl)carbamate is its function as a molecular scaffold that introduces two terminal alkynes. These alkynes are exceptionally versatile functional groups, most famously utilized in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This "click" reaction is renowned for its high efficiency, mild reaction conditions, and exceptional specificity, forming a stable 1,2,3-triazole linkage[1][2]. By using the title reagent, a researcher can link two different azide-containing molecules to a central nitrogenous core, creating complex, branched structures. This is particularly valuable in drug discovery for generating compound libraries and in materials science for creating cross-linked polymers.

Caption: General workflow for the acidic deprotection of the Boc group.

Experimental Protocol: Boc Deprotection

Objective: To remove the Boc protecting group to yield the free secondary amine.

Materials:

-

Boc-protected substrate

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected compound (1.0 equiv.) in DCM (0.1-0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (5-10 equiv.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 1-4 hours).

-

Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ until effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected secondary amine, which can be used without further purification or purified as needed.

Safety and Handling

Table 2: Handling and Personal Protective Equipment (PPE)

| Precaution | Recommendation | Justification |

| Ventilation | Handle only in a certified chemical fume hood. | To prevent inhalation of any volatile components or aerosols. |

| Eye Protection | Wear chemical safety goggles or a face shield (EN 166 compliant). | Protects against splashes and accidental contact.[10][11] |

| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use. | Prevents dermal contact. Carbamate-related compounds can be harmful on skin contact.[10][12] |

| Skin & Body | Wear a lab coat. For larger quantities, consider additional protective clothing. | Minimizes skin exposure.[10][11] |

| Spill Response | Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. | Prevents environmental release and exposure.[10] |

| Storage | Store in a cool, dry, well-ventilated area away from strong oxidizing agents and acids.[3] | Ensures chemical stability and prevents hazardous reactions. |

Conclusion

tert-Butyl di(prop-2-yn-1-yl)carbamate stands out as a highly valuable and efficient bifunctional building block. Its ability to introduce two terminal alkynes in a single step provides a rapid entry point into the powerful realm of click chemistry and other alkyne-based transformations. The orthogonal stability of the Boc protecting group adds a crucial layer of strategic depth, enabling sequential functionalization of the alkynes followed by the newly revealed secondary amine. For scientists engaged in the synthesis of complex nitrogen-containing scaffolds for drug discovery, agrochemicals, or materials science, this reagent offers a streamlined and powerful approach to molecular construction.

References

-

Singh, M. K., Agarwal, A., Mahawar, C., & Awasthi, S. K. (2011). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1382. [Link]

-

ResearchGate. (2011). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. [Link]

-

BIOSYNCE. (n.d.). tert-Butyl Di(prop-2-yn-1-yl)carbamate CAS 262418-92-8. Retrieved from [Link]

-

Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 287. [Link]

-

Matrix Fine Chemicals. (n.d.). tert-Butyl N-(prop-2-yn-1-yl)carbamate. Retrieved from [Link]

-

Caprio, V. E., Jones, M. W., & Brimble, M. A. (2001). tert-Butyl methoxy(2-propynyl)carbamate. Molbank, 2001(2), M200. [Link]

-

Boron Molecular. (n.d.). tert-butyl prop-2-yn-1-ylcarbamate. Retrieved from [Link]

-

PubChemLite. (n.d.). tert-Butyl n-(prop-2-yn-1-yl)carbamate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl esters. Retrieved from [Link]

-

Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. [Link]

-

Richards, J. & Sandeep, S. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [Link]

-

Sharma, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25123-25133. [Link]

-

Cleanchem Laboratories. (n.d.). Material Safety Data Sheet: tert-Butyl (1-nitrosopiperidin-3-yl)carbamate. [Link]

-

Wu, Y., & Lajoie, G. A. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr₂. The Journal of Organic Chemistry, 69(18), 6131-6133. [Link]

Sources

- 1. tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biosynce.com [biosynce.com]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. aksci.com [aksci.com]

- 11. cleanchemlab.com [cleanchemlab.com]

- 12. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to Tert-butyl di(prop-2-yn-1-yl)carbamate in Click Chemistry

Foreword: Beyond the Monofunctional Linker

In the landscape of bioconjugation and materials science, the elegance of click chemistry, particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is undisputed.[1] Its efficiency and orthogonality have made it a cornerstone technology. While monofunctional alkynes have been the workhorses for simple conjugations, the demand for more complex, three-dimensional architectures has driven the need for advanced building blocks. Enter tert-butyl di(prop-2-yn-1-yl)carbamate , a molecule engineered for complexity. This guide provides a deep dive into its structure, function, and application, moving beyond simple protocols to explain the causal science that empowers researchers to innovate.

Molecular Architecture: The Foundation for Functionality

At its core, tert-butyl di(prop-2-yn-1-yl)carbamate is a bifunctional crosslinker. Its structure is deceptively simple but brilliantly conceived for versatility. It comprises a central carbamate nitrogen atom to which two propargyl (prop-2-yn-1-yl) groups are attached, each presenting a terminal alkyne. This central nitrogen is protected by a tert-butoxycarbonyl (Boc) group.

This specific arrangement provides two critical features:

-

Dual Alkyne Functionality: The two terminal alkynes serve as handles for CuAAC reactions, enabling the molecule to act as a crosslinker, connecting two azide-containing molecules. This is fundamental to the creation of polymers, hydrogels, and branched molecular scaffolds.

-

Orthogonal Protective Group: The Boc group is stable under the neutral or slightly acidic conditions of most CuAAC reactions but can be readily cleaved under moderately acidic conditions (e.g., trifluoroacetic acid). This provides a latent secondary amine, a reactive site that can be revealed for subsequent, orthogonal chemical modifications post-click reaction.

Caption: Structure of tert-butyl di(prop-2-yn-1-yl)carbamate.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 262418-92-8 | [2] |

| Molecular Formula | C₁₃H₁₉NO₂ | [2] |

| Molecular Weight | 221.30 g/mol | [2] |

| Boiling Point | 247.9±33.0 °C at 760 mmHg | [2] |

| Density | 1.0±0.1 g/cm³ | [2] |

The Core Mechanism: Driving the CuAAC Reaction

The utility of tert-butyl di(prop-2-yn-1-yl)carbamate is realized through the CuAAC reaction, a prime example of click chemistry.[1][3] This reaction is not a simple mixing of reagents; it is a finely tuned catalytic process where each component has a critical role. Understanding this mechanism is key to troubleshooting and optimizing protocols.

The reaction is catalyzed by a copper(I) species.[4] Since Cu(I) is prone to disproportionation and oxidation to the inactive Cu(II) state, it is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent, most commonly sodium ascorbate.[5]

The catalytic cycle proceeds as follows:

-

Acetylide Formation: The Cu(I) catalyst reacts with a terminal alkyne on the carbamate linker to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne's terminal carbon.[1][6]

-

Coordination and Cycloaddition: The organic azide coordinates to the copper center. This brings the two reactive partners into close proximity, facilitating a [3+2] cycloaddition.[6]

-

Triazole Formation: The cycloaddition proceeds through a six-membered copper metallacycle intermediate, which then rearranges to form the stable 1,4-disubstituted 1,2,3-triazole ring.[7]

-

Catalyst Regeneration: The triazole product is released, regenerating the Cu(I) catalyst, which can then enter another cycle.

Expertise in Practice: The rate and efficiency of this cycle are dramatically improved by the use of chelating ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents or the water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous bioconjugations.[4] These ligands stabilize the Cu(I) oxidation state, prevent copper-mediated damage to sensitive biomolecules, and accelerate the catalytic turnover.[8]

Caption: Simplified catalytic cycle of the CuAAC reaction.

Experimental Protocol: A Self-Validating Workflow for Crosslinking

This protocol details a model crosslinking reaction between tert-butyl di(prop-2-yn-1-yl)carbamate and a generic azide-terminated polyethylene glycol (N₃-PEG-N₃). The logic is to provide a robust, reproducible system that can be adapted for various substrates.

Materials and Reagents

-

Alkyne: Tert-butyl di(prop-2-yn-1-yl)carbamate

-

Azide: Diazido-PEG (e.g., N₃-PEG-N₃, MW 2000)

-

Catalyst Precursor: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Reducing Agent: Sodium L-ascorbate (NaAsc)

-

Solvent: Degassed, deionized water or a mixture (e.g., water/t-butanol 1:1)

Stock Solution Preparation (Trustworthiness Pillar)

Causality: Preparing fresh, validated stock solutions is critical. The ascorbate solution is particularly sensitive to oxidation, and its degradation is a common failure point.

-

Carbamate Solution (10 mM): Dissolve 2.21 mg of tert-butyl di(prop-2-yn-1-yl)carbamate (MW 221.3) in 1.0 mL of DMSO or t-butanol.

-

Diazide-PEG Solution (10 mM): Dissolve 20 mg of N₃-PEG-N₃ (MW 2000) in 1.0 mL of deionized water.

-

CuSO₄ Solution (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1.0 mL of deionized water.

-

THPTA Solution (100 mM): Dissolve 43.4 mg of THPTA in 1.0 mL of deionized water.

-

Sodium Ascorbate Solution (100 mM): Dissolve 19.8 mg of sodium ascorbate in 1.0 mL of deionized water. Prepare this solution immediately before use.

Step-by-Step Crosslinking Protocol

This protocol is for a final reaction volume of 500 µL.

-

Reaction Setup: In a 1.5 mL microcentrifuge tube, combine:

-

50 µL of 10 mM Diazide-PEG solution (Final concentration: 1 mM)

-

50 µL of 10 mM Carbamate solution (Final concentration: 1 mM)

-

372.5 µL of degassed deionized water.

-

Rationale: A 1:1 stoichiometric ratio of azide to alkyne groups is used to promote polymerization. The solvent should be thoroughly degassed with argon or nitrogen to minimize oxidation of the Cu(I) catalyst.

-

-

Catalyst Premixing: In a separate tube, prepare the catalyst/ligand complex:

-

5 µL of 20 mM CuSO₄ solution

-

12.5 µL of 100 mM THPTA solution

-

Rationale: Premixing the copper and ligand allows the THPTA to chelate the copper, enhancing its stability and catalytic activity.[8] A 5:1 ligand-to-copper ratio is used to ensure all copper ions are complexed and to provide sacrificial protection against oxidative species.[8]

-

-

Add Catalyst: Add the 17.5 µL of the catalyst premix to the main reaction tube. Vortex gently to mix.

-

Initiate the Reaction:

-

Add 10 µL of the freshly prepared 100 mM sodium ascorbate solution.

-

Rationale: The addition of the reducing agent is the final step, as it initiates the reaction by reducing Cu(II) to the active Cu(I) state.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours. For more challenging substrates, incubation can be extended overnight.

-

Protect the reaction from light, as light can accelerate the degradation of some components.

-

-

Monitoring and Analysis:

-

The formation of a cross-linked hydrogel may be visually apparent.

-

For soluble polymers, monitor the reaction progress using techniques like Gel Permeation Chromatography (GPC) to observe the increase in molecular weight or ¹H-NMR to track the disappearance of alkyne and azide signals and the appearance of the characteristic triazole proton signal (~7.5-8.5 ppm).

-

Caption: Experimental workflow for a CuAAC crosslinking reaction.

Applications in Research and Drug Development

The unique structure of tert-butyl di(prop-2-yn-1-yl)carbamate makes it a powerful tool for creating sophisticated molecular constructs.

-

Polymer and Materials Science: The most direct application is in the formation of cross-linked polymers and hydrogels. By reacting with diazide or polyazide molecules, it can form extensive networks. These materials are investigated for applications in tissue engineering, controlled-release drug delivery systems, and advanced coatings.

-

Scaffold for Dendrimer Synthesis: The dual alkynes allow it to act as a branching point. A core molecule can be functionalized with azides, reacted with the carbamate, and after Boc deprotection, the newly revealed amine can be further elaborated, leading to the hierarchical construction of dendrimers.

-

Bioconjugation and Drug Delivery: While monofunctional linkers are common in ADCs and PROTACs, bifunctional linkers like this carbamate offer pathways to more complex conjugates.[5] For example, it could be used to link two different biomolecules (e.g., a targeting ligand and a therapeutic peptide) to a central scaffold or to create dimeric drugs with enhanced avidity.

Safety and Handling: An Authoritative Stance

As a Senior Application Scientist, safety is non-negotiable. Propargyl-containing compounds require careful handling.

-

Toxicity and Irritation: Propargyl derivatives can be toxic and are often irritants to the skin, eyes, and respiratory system.[9] Always handle these compounds in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses, and nitrile gloves, is mandatory.

-

Risk of Explosive Acetylides: Terminal alkynes can form unstable and potentially explosive acetylide salts with certain metals, particularly heavy metals like copper, silver, and mercury, especially under basic conditions or upon heating.[10] While the CuAAC reaction is catalytic, avoid using bulk amounts of incompatible metal salts or allowing reaction mixtures to dry on metal surfaces (e.g., spatulas).

-

Storage: Store the compound in a cool, dry, well-ventilated area away from strong oxidizing agents.

Conclusion: A Tool for Architectural Precision

Tert-butyl di(prop-2-yn-1-yl)carbamate is more than a simple linker; it is an architectural element for molecular engineering. Its dual-alkyne design enables the construction of complex, cross-linked, and branched structures, while the orthogonal Boc-protecting group provides a gateway for sequential, multi-step syntheses. By understanding the underlying mechanism of the CuAAC reaction and adhering to robust, validated protocols, researchers can fully exploit the potential of this versatile building block to advance the frontiers of materials science, polymer chemistry, and drug development.

References

-

Singh, M. K., Agarwal, A., Mahawar, C., & Awasthi, S. K. (2011). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1382. [Link]

-

Tron, A., & Muller, P. (2014). CuAAC: The Quintessential Click Reaction. ResearchGate. [Link]

-

Rawsource. (2024). Propargyl alcohol uses - Synthesis, and Safety. Rawsource Blog. [Link]

-

Singh, M. K., Agarwal, A., Mahawar, C., & Awasthi, S. K. (2011). (PDF) tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. ResearchGate. [Link]

-

Díez-González, S., & Nolan, S. P. (2012). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 31(8), 3453-3465. [Link]

-

Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Accounts of Chemical Research, 43(10), 1353-1363. [Link]

-

Ríos-Gutiérrez, M., & Domingo, L. R. (2020). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Physical Chemistry Chemical Physics, 22(34), 19034-19044. [Link]

-

New Jersey Department of Health. (2007). HAZARD SUMMARY: PROPARGYL ALCOHOL. NJ.gov. [Link]

-

Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

-

BIOSYNCE. tert-Butyl Di(prop-2-yn-1-yl)carbamate CAS 262418-92-8. BIOSYNCE Website. [Link]

Sources

- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biosynce.com [biosynce.com]

- 3. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Click Chemistry [organic-chemistry.org]

- 8. jenabioscience.com [jenabioscience.com]

- 9. rawsource.com [rawsource.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

Tert-butyl di(prop-2-yn-1-yl)carbamate: An In-depth Technical Guide to a Transition Metal-Labile Amine Protecting Group

Abstract

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic use of protecting groups is paramount to achieving complex molecular architectures. While a plethora of amine protecting groups are well-established, the quest for novel groups with unique reactivity and orthogonal deprotection strategies remains a vibrant area of research. This technical guide provides a comprehensive overview of tert-butyl di(prop-2-yn-1-yl)carbamate, a protecting group for primary and secondary amines, with a particular focus on its synthesis, application, and, most notably, its transition metal-mediated deprotection. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit of protective group strategies with a functionality that offers distinct advantages in specific synthetic contexts.

Introduction: The Imperative for Orthogonal Amine Protection

The amine functional group is a cornerstone of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and fine chemicals. Its inherent nucleophilicity and basicity, while often central to the desired biological activity, can interfere with a wide range of synthetic transformations. Consequently, the temporary masking of amine functionality with a protecting group is a routine and critical step in multistep synthesis.[1]

The ideal protecting group should be:

-

Readily and selectively introduced in high yield.

-

Stable to a wide range of reaction conditions.

-

Selectively removed in high yield under mild conditions that do not affect other functional groups.[2]

The concept of "orthogonality" is central to modern protecting group strategy. Orthogonal protecting groups can be removed in any order with specific reagents and conditions that do not cleave other protecting groups in the molecule.[3][4] This allows for the selective manipulation of different functional groups within a complex molecule. The most common amine protecting groups, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc), form the bedrock of orthogonal protection schemes, being removable under acidic, hydrogenolytic, and basic conditions, respectively.[5]

This guide introduces tert-butyl di(prop-2-yn-1-yl)carbamate, a protecting group that expands the orthogonality landscape by being labile to transition metal catalysis. The presence of the two propargyl groups provides a unique handle for deprotection under mild conditions, offering a valuable alternative to traditional methods.

Synthesis of tert-Butyl di(prop-2-yn-1-yl)carbamate

The synthesis of tert-butyl di(prop-2-yn-1-yl)carbamate can be envisioned through the N,N-dipropargylation of tert-butyl carbamate. While a direct, one-pot synthesis from tert-butyl carbamate is not extensively documented in the literature, a plausible and efficient two-step approach can be proposed based on standard N-alkylation methodologies for carbamates and amides.

Proposed Synthetic Pathway

The synthesis involves the sequential alkylation of tert-butyl carbamate with propargyl bromide in the presence of a suitable base.

Step 1: Mono-propargylation

The first step is the synthesis of tert-butyl N-(prop-2-yn-1-yl)carbamate. This can be achieved by reacting tert-butyl carbamate with one equivalent of propargyl bromide.

Step 2: Di-propargylation

The second propargyl group is introduced by alkylating the mono-propargylated product. This second alkylation is generally more challenging due to the decreased nucleophilicity of the carbamate nitrogen after the first substitution.

Experimental Protocol: Synthesis of tert-Butyl di(prop-2-yn-1-yl)carbamate

Materials:

-

tert-Butyl carbamate

-

Propargyl bromide (80 wt. % in toluene)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-